5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one
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Overview
Description
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one is a complex organic compound with the molecular formula C20H16O3S It is characterized by its unique structure, which includes a naphtho[2,1-d][1,3]oxathiol-2-one core substituted with hydroxy, methyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Naphtho[2,1-d][1,3]oxathiol-2-one Core: This step often involves cyclization reactions using appropriate precursors.
Substitution Reactions: Introduction of hydroxy, methyl, and methylphenyl groups through electrophilic or nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxathiol ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methyl or methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its application:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7,8-dimethyl-4-phenyl-naphtho[2,1-d][1,3]oxathiol-2-one: Similar structure but lacks the methyl group on the phenyl ring.
7,8-Dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one: Lacks the hydroxy group.
Uniqueness
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one is unique due to the specific combination of functional groups and its structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-hydroxy-7,8-dimethyl-4-(4-methylphenyl)benzo[g][1,3]benzoxathiol-2-one |
InChI |
InChI=1S/C20H16O3S/c1-10-4-6-13(7-5-10)16-17(21)14-8-11(2)12(3)9-15(14)18-19(16)24-20(22)23-18/h4-9,21H,1-3H3 |
InChI Key |
MPNPFCWXIJGWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C(C(=C3)C)C)C4=C2SC(=O)O4)O |
Origin of Product |
United States |
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